molecular formula C14H18N2O3S B2512407 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide CAS No. 1795299-15-8

2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2512407
CAS RN: 1795299-15-8
M. Wt: 294.37
InChI Key: MPEMZMLPACVGTO-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications

Oxidative Radical Cyclization

One application of related compounds involves oxidative radical cyclization. For example, the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 and Cu(OAc)2 leads to the formation of tetrahydroindol-2-one and erythrinanes, which are useful in the formal synthesis of naturally occurring Erythrina alkaloids (Shiho Chikaoka et al., 2003).

Antitumor Activity

Compounds containing acetamides, such as the one , have been investigated for their antitumor properties. Methyl 2-(5-fluorouracil-1-yl) acetamidoactate, for instance, was synthesized and shown to have a significant antitumor effect in vitro against HL-60 and BEL-7402 (Lan Yun-jun, 2011).

Herbicide Synthesis

Compounds with structural similarities to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide have been used in the synthesis of herbicides. For example, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners is an important area in studying their metabolism and mode of action (B. Latli & J. Casida, 1995).

Anticonvulsant Activity

Research into the anticonvulsant activity of acetamide derivatives, such as the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, has shown potential in the development of new medications. These compounds are effective in mouse models and work by inhibiting voltage-gated sodium currents and enhancing the GABA effect (E. Pękala et al., 2011).

Antipsychotic Potential

Derivatives of acetamides have also been explored for their antipsychotic potential. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structural similarity to the compound , were found to have antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (L. Wise et al., 1987).

Silylation Reactions

In the field of organometallic chemistry, silylation reactions involving compounds like N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. These compounds have been studied for their structure and properties (N. Lazareva et al., 2017).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-8-4-5-20-14(8)12(17)7-15-13(18)6-11-9(2)16-19-10(11)3/h4-5,12,17H,6-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEMZMLPACVGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CC2=C(ON=C2C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

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